molecular formula C18H23N3O3 B2808093 (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate CAS No. 483314-82-5

(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2808093
CAS No.: 483314-82-5
M. Wt: 329.4
InChI Key: NMQOOJNHFJPYAX-AWEZNQCLSA-N
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Description

(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a suitable pyrrolidine derivative. The final step involves the protection of the carboxyl group with a tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: In materials science, the compound can be used to create polymers or other materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The pyrrolidine ring may also play a role in binding to these targets, enhancing the compound’s overall efficacy. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl 2-((5-phenyl-1,3,4-thiadiazol-2-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.

    (S)-tert-butyl 2-((5-phenyl-1,3,4-triazol-2-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

What sets (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate apart is its specific combination of the oxadiazole and pyrrolidine rings, which can confer unique chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

tert-butyl (2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-7-10-14(21)12-15-19-20-16(23-15)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQOOJNHFJPYAX-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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